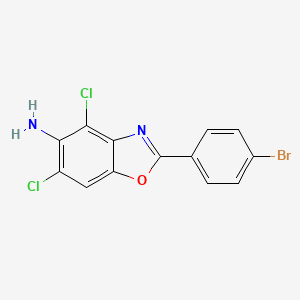
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and chlorine atoms in the benzoxazole ring system imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylamine and 2,4-dichlorobenzoic acid.
Formation of Benzoxazole Ring: The 4-bromophenylamine is reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 5-position of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-1,3-benzoxazole: Lacks the chlorine atoms, which may result in different chemical and biological properties.
4,6-dichloro-1,3-benzoxazol-5-amine:
2-(4-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine: Substitution of bromine with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is unique due to the combination of bromine and chlorine atoms in its structure. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. The compound’s unique properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H7BrCl2N2O |
|---|---|
Molecular Weight |
358.0 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7BrCl2N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI Key |
NHRRZVBFXGGDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


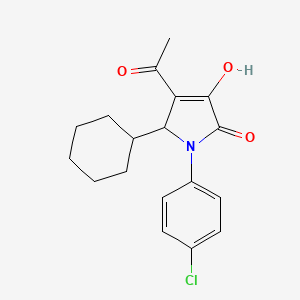
![3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B13799332.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
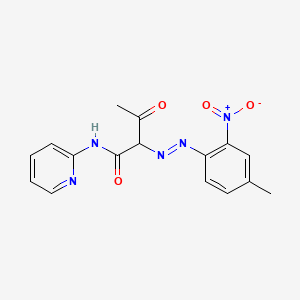
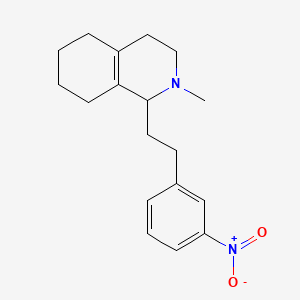
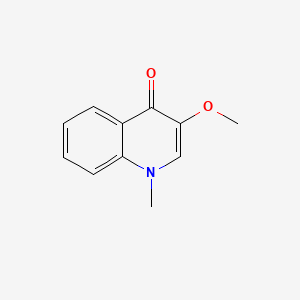
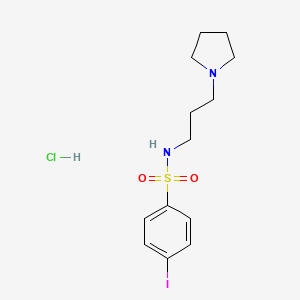
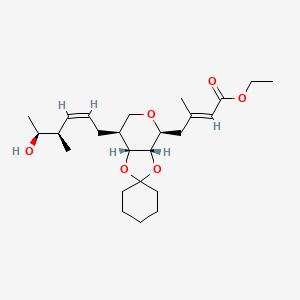

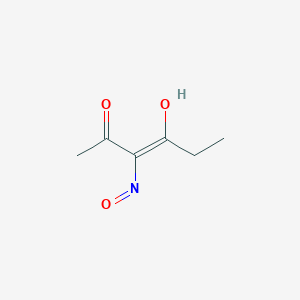
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)

